molecular formula C17H25N3O2 B2518995 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1049343-99-8

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2518995
CAS RN: 1049343-99-8
M. Wt: 303.406
InChI Key: KXIRNZZRDORRHA-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MBN-101 and is a selective and potent agonist of the serotonin 5-HT1A receptor. In

Scientific Research Applications

PET Radioligands for Serotonin Receptors

The cyclohexanecarboxamide derivative, including analogs similar to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, has been identified as a high affinity and selective antagonist for the 5-HT1A receptor. This compound, along with its analogs, exhibits promising characteristics as PET (Positron Emission Tomography) radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. These compounds have shown high brain uptake, slow brain clearance, and stability to defluorination, making them potential tools for improved visualization of serotonin receptors in the brain (García et al., 2014).

Evaluation of Serotonin Receptor Ligands

In a study comparing 18F-Mefway with 18F-FCWAY for quantification of 5-HT1A receptors in humans, it was found that despite 18F-Mefway's lower DVR values and greater overestimation bias of AUC ratio values, its resistance to in vivo defluorination suggests its potential as a good candidate PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).

Neuropharmacology and Inverse Agonism

Another area of interest is the exploration of inverse agonism at the 5-HT1A receptors. Compounds structurally related to this compound have been investigated for their pharmacological properties, showing high affinity and selectivity at human 5-HT1A receptors. These studies provide insights into the differential effects of these compounds on electrophysiological responses to 5-HT1A receptor activation, contributing to our understanding of their potential therapeutic applications (Corradetti et al., 2005).

Enhancing PET Imaging with Defluorination Inhibition

The issue of defluorination, leading to increased bone uptake and compromised imaging quality, has been addressed in studies focusing on 18F-FCWAY and similar compounds. Research demonstrated that pre-treatment with disulfiram could significantly reduce skull radioactivity by inhibiting defluorination, enhancing the visualization of serotonin 5-HT1A receptors in the brain. This approach offers a method to improve the accuracy of PET imaging studies involving fluorinated compounds (Ryu et al., 2007).

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties have been studied using in silico docking and molecular dynamics simulations, along with binding data . The results of these studies have identified promising lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the levels of endogenous antioxidant enzymes . In addition, it has been observed that this compound can prevent lipid peroxidation and protein damage .

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which can enhance cholinergic transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase, thereby influencing cellular antioxidant defenses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been shown to enhance cognitive functions by increasing acetylcholine levels through acetylcholinesterase inhibition. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can modulate gene expression related to oxidative stress and apoptosis, thereby impacting cellular metabolism and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, it may interact with other biomolecules, such as reactive oxygen species and antioxidant enzymes, to modulate oxidative stress responses. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing cellular function and health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels and enhanced cognitive functions in animal models. Prolonged exposure may also result in adaptive cellular responses, such as upregulation of acetylcholinesterase expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress without significant adverse effects. At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRNZZRDORRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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